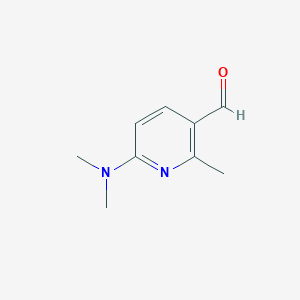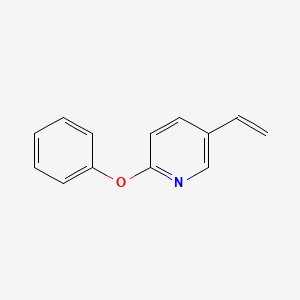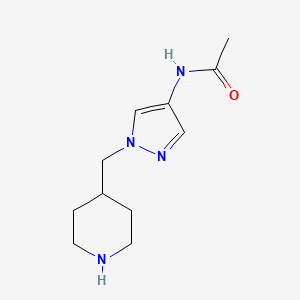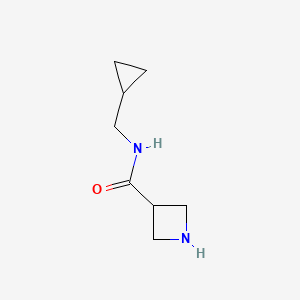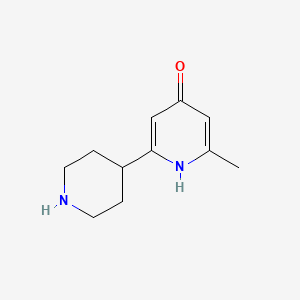
2-Methyl-6-(piperidin-4-YL)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(piperidin-4-YL)pyridin-4-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a piperidin-4-yl group at the 6th position, and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Substitution at the 6th Position:
Introduction of the Methyl Group: The methyl group can be introduced using reagents like methyl iodide in the presence of a base.
Hydroxylation at the 4th Position: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The pyridine ring can be reduced to form a piperidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidin-4-yl group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, and osmium tetroxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: 2-Methyl-6-(piperidin-4-YL)pyridin-4-one.
Reduction: 2-Methyl-6-(piperidin-4-YL)pyridine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(piperidin-4-YL)pyridin-4-OL has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting neurological disorders and inflammation.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Methyl-6-(piperidin-4-YL)pyridin-4-OL is similar to other piperidine derivatives, such as 2-Methyl-6-(piperidin-4-YL)ethanol and 2-Methyl-6-(piperidin-4-YL)pyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the hydroxyl group at the 4th position and the methyl group at the 2nd position contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2-Methyl-6-(piperidin-4-YL)ethanol
2-Methyl-6-(piperidin-4-YL)pyridine
2-Methyl-6-(piperidin-4-YL)pyridin-4-one
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPXSILHOQHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

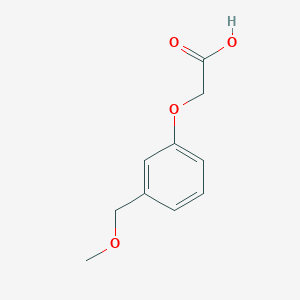
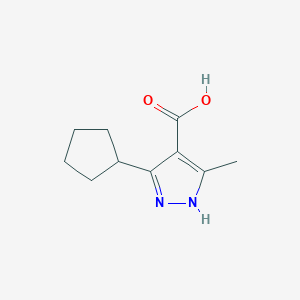
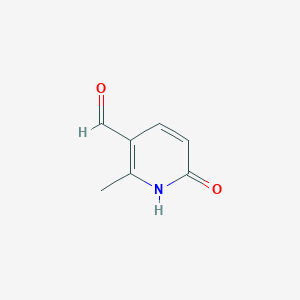
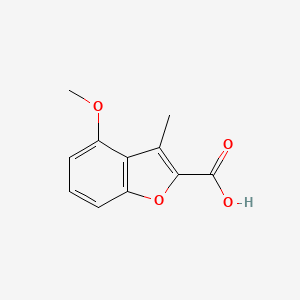

![1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B7891463.png)
![(2S,3R)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7891465.png)
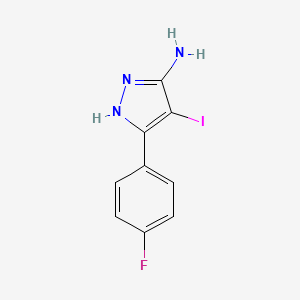
![4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7891475.png)
